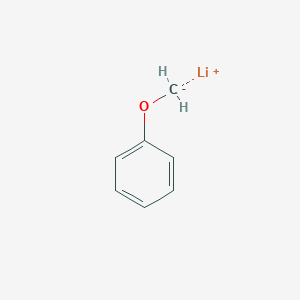
Lithium phenoxymethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium phenoxymethanide is an organolithium compound with the molecular formula C7H7LiO It is a derivative of phenoxymethane, where the hydrogen atom of the methylene group is replaced by a lithium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium phenoxymethanide can be synthesized through the reaction of phenoxymethane with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of lithium reagents and controlled reaction conditions to produce the compound in a pure form. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium phenoxymethanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides or sulfonates as substrates, with the reaction occurring in aprotic solvents like THF or diethyl ether.
Addition Reactions: Commonly involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the exothermic nature of the reaction.
Deprotonation: Involves weak acids such as alcohols or amines, with the reaction occurring in the presence of a base like LDA.
Major Products Formed:
Nucleophilic Substitution: Produces substituted phenoxymethane derivatives.
Addition Reactions: Produces alcohols or other carbonyl derivatives.
Deprotonation: Produces lithium salts of the deprotonated acids.
Applications De Recherche Scientifique
Lithium phenoxymethanide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Studied for its potential use as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of lithium phenoxymethanide involves its role as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Lithium Methanide (CH3Li): Similar in structure but lacks the phenoxy group, making it less reactive in certain contexts.
Lithium Phenoxide (C6H5OLi): Contains a phenoxy group but lacks the methylene group, leading to different reactivity patterns.
Lithium Phenylmethanide (C6H5CH2Li): Similar structure but with a phenyl group instead of a phenoxy group, affecting its nucleophilicity and stability.
Uniqueness: Lithium phenoxymethanide is unique due to the presence of both the phenoxy and methylene groups, which confer distinct reactivity and stability compared to other lithium organometallic compounds. This makes it a valuable reagent in specific synthetic applications where both nucleophilicity and stability are required.
Propriétés
Numéro CAS |
83693-58-7 |
|---|---|
Formule moléculaire |
C7H7LiO |
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
lithium;methanidyloxybenzene |
InChI |
InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Clé InChI |
AKTGZNILHIYHAY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
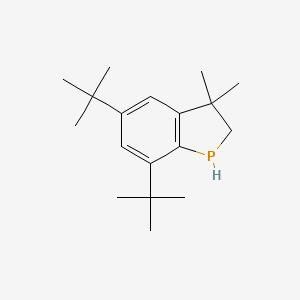

silane](/img/structure/B14427335.png)


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
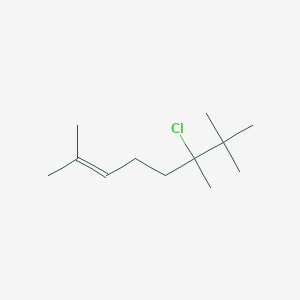
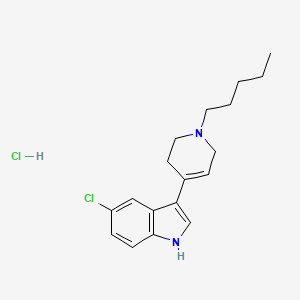
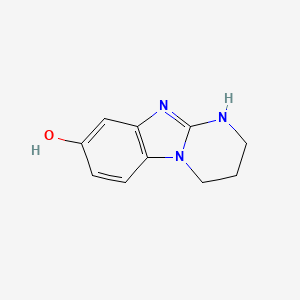
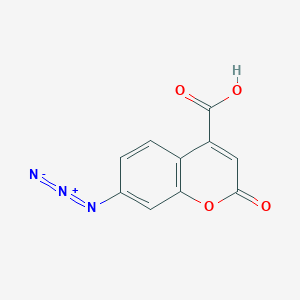
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
